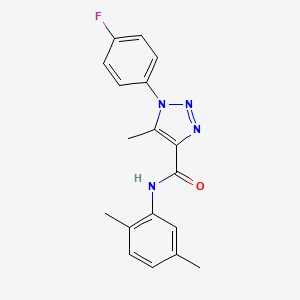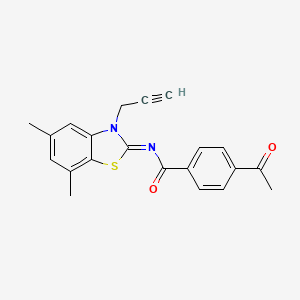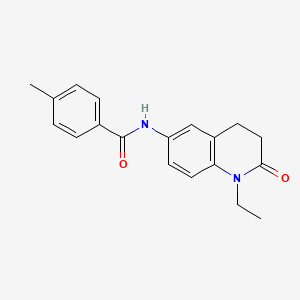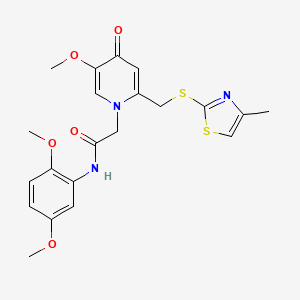
(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid” is a chemical compound with the molecular formula C7H6BFO4 . It has a molecular weight of 183.93 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acids and their esters are often synthesized through catalytic protodeboronation . This process involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BFO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 354.4±52.0 °C and a predicted density of 1.51±0.1 g/cm3 .科学的研究の応用
Structure-Reactivity Relationships in Boronic Acid-Diol Complexation
Boronic acids, including derivatives like (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, are crucial in biomaterials due to their ability to bind biologically relevant diols. This property enables their use in creating hydrogels with dynamic covalent or responsive behaviors, essential for sensing, delivery, and materials chemistry. The study by Brooks, Deng, and Sumerlin highlights the significance of understanding the structure-reactivity relationships governing these interactions, which is pivotal for selecting organoboron compounds in these applications (Brooks et al., 2018).
Benzoboroxoles as Efficient Glycopyranoside-Binding Agents
Benzoboroxoles, related to boronic acids, have demonstrated exceptional capabilities in complexing glycopyranosides efficiently in neutral water, indicative of the broader potential of boronic acid derivatives in biochemical applications. This finding by Bérubé, Dowlut, and Hall, which emphasizes the compound's ability to target biologically relevant cell-surface oligosaccharides, suggests a pathway for exploring this compound in similar contexts (Bérubé et al., 2008).
Influence of Fluorine Substituents on Phenylboronic Compounds
Fluoro-substituted boronic acids, like this compound, are highlighted for their unique properties influenced by the electron-withdrawing nature of fluorine. Gozdalik, Adamczyk-Woźniak, and Sporzyński discuss the impact of fluorination on the acidity, hydrolytic stability, and structural behaviors of these compounds, which are vital for their applications in organic synthesis, analytical chemistry, and potentially in drug delivery systems (Gozdalik et al., 2017).
Hybrid Formulations for Benzoxaborole Drugs
The study on the intercalation of benzoxaborolate anions, related to boronic acids, in layered double hydroxides opens new avenues for drug formulation. This research by Sene et al. lays the groundwork for using boronic acid derivatives in creating novel drug formulations, particularly for antifungal applications, by enhancing the efficacy and delivery of benzoxaborole drugs (Sene et al., 2015).
Discovery of Boron-containing Antifungal Agents
The discovery of boron-containing small molecules like AN2690, derived from boronic acid structures, for treating onychomycosis, underscores the pharmaceutical relevance of boronic acid derivatives. This illustrates the potential of compounds like this compound in developing new treatments for fungal infections (Baker et al., 2006).
作用機序
Target of Action
The primary target of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is a cornerstone in the field of organic synthesis, enabling the construction of complex organic molecules .
Safety and Hazards
特性
IUPAC Name |
(5-fluoro-1,3-benzodioxol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXOLTYMARHWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2885819.png)
![Ethyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2885821.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2885824.png)




![[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol](/img/structure/B2885829.png)



![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2885835.png)
![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2885836.png)
![3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2885842.png)